![molecular formula C20H19ClN4O3 B2720087 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-66-4](/img/structure/B2720087.png)
3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis Processes : The compound has been involved in various synthesis processes. For instance, it has been used in the synthesis of coumarin derivatives, including pyrimidino, pyridino, and pyrrolo derivatives, which were evaluated for antimicrobial activity (Al-Haiza et al., 2003). Similarly, efficient synthesis of novel 5,7-diarylpyrido pyrimidines has been reported (Vijayakumar et al., 2014).
Crystallography and Structural Analysis : Studies like those conducted by Orozco et al. (2009) have explored the salt-type adduct formation and structural characteristics of related compounds, contributing to the understanding of their molecular interactions and bonding patterns (Orozco et al., 2009).
Antimicrobial and Medicinal Properties
Antimicrobial Activities : There's significant research into the antimicrobial properties of related pyrimidinone and oxazinone derivatives. For example, a study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents (Hossan et al., 2012). Another study by Bararjanian et al. (2010) reported on the one-pot synthesis of 2-aminopyrimidinones and their self-assembly, which is relevant for understanding the compound's behavior in biological systems (Bararjanian et al., 2010).
Insecticidal Properties : Research has been conducted on pyridine derivatives, including compounds similar to the one , for their potential use as insecticides. For instance, Bakhite et al. (2014) synthesized pyridine derivatives and tested their toxicity against cowpea aphids (Bakhite et al., 2014).
Pharmaceutical Research
Analgesic and Antiparkinsonian Activities : Compounds similar to 3-(1-(2-(4-Chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for their potential therapeutic effects. A study by Amr et al. (2008) explored the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, which provides insights into the pharmaceutical applications of similar compounds (Amr et al., 2008).
Anticancer and Anti-Inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antibacterial Activities : The synthesis of pyridine derivatives containing piperidine and their antibacterial activities have been a subject of study, indicating the relevance of such compounds in developing new antibacterial agents (Merugu et al., 2010).
Structural and Electronic Properties
- Anticonvulsant Drugs : The structural and electronic properties of anticonvulsant drugs, including those containing piperidine and pyridazine/pyrimidine structures, have been analyzed, shedding light on the molecular basis of their pharmacological actions (Georges et al., 1989).
特性
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-14-3-5-16(6-4-14)28-12-18(26)24-10-7-15(8-11-24)25-13-23-19-17(20(25)27)2-1-9-22-19/h1-6,9,13,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLLLTDZYAOKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

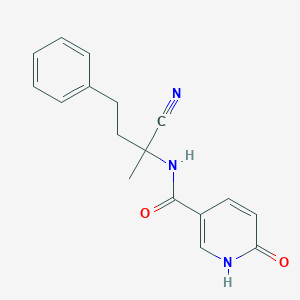

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)

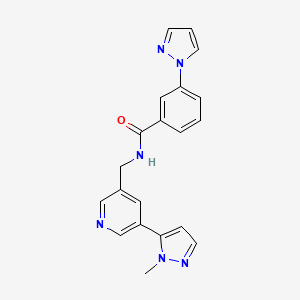
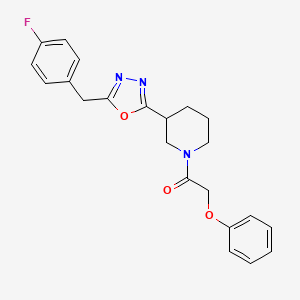
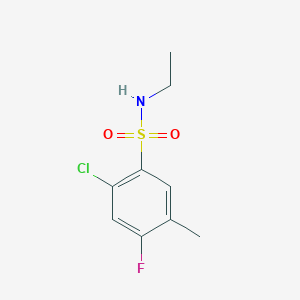
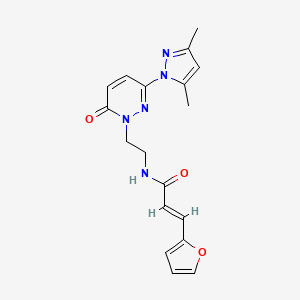
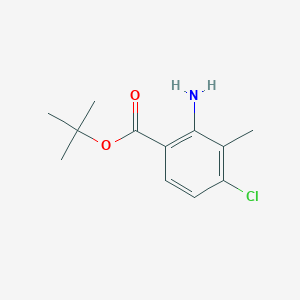
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)
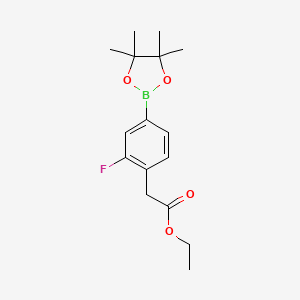


![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)